2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Description
2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic small molecule characterized by a 1,3-diazaspiro[4.4]non-1-en-4-one core, a 2-oxoethyl linker, and a 4-(2-methoxyphenyl)piperazine moiety. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX for structural elucidation .
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C20H26N4O4/c1-28-16-7-3-2-6-15(16)22-10-12-23(13-11-22)17(25)14-24-18(26)20(21-19(24)27)8-4-5-9-20/h2-3,6-7H,4-5,8-14H2,1H3,(H,21,27) |
InChI Key |
CKDKCSFJZUACBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4(CCCC4)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the spirocyclic core, which can be derived from commercially available precursors.
Formation of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction involving 2-methoxyphenylpiperazine.
Coupling Reaction: The key step involves coupling the piperazine derivative with the spirocyclic core under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO₄ (potassium permanganate)
Reduction: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, the piperazine moiety is known for its presence in various pharmacologically active compounds, suggesting possible applications in treating neurological disorders or infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The spirocyclic structure may enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Spirocyclic Core Variations
- Target Compound: Features a 1,3-diazaspiro[4.4]non-1-en-4-one core. The smaller 4.4 spiro system may enhance rigidity and target selectivity compared to larger spiro rings .
- Compound in : Contains a 1,3-diazaspiro[4.5]decane-2,4-dione core.
- Compound in : Utilizes a piperazin-2-one core without a spiro system. The absence of spirocyclic rigidity may lower selectivity .
Piperazine Substituents
- Target Compound : 4-(2-Methoxyphenyl)piperazine provides a methoxy group for hydrogen bonding and moderate lipophilicity.
- Compound in : Shares the 4-(2-methoxyphenyl)piperazine group but replaces the spiro system with a 3-nitrophenyl propenone chain.
- Compound in : Substitutes with 4-(4-fluorophenyl)piperazine . Fluorine’s electronegativity may enhance membrane permeability but reduce π-π stacking compared to methoxy .
- Compound in : Features 4-(3-chlorophenyl)piperazine . Chlorine’s lipophilicity could improve tissue penetration but increase off-target interactions .
Functional Group Modifications
- Target Compound : A hydroxy group on the spiro core may participate in hydrogen bonding or act as a metabolic site.
- Compound in : Incorporates a dimethoxyphenol group. Extended conjugation here might enhance antioxidant properties but reduce solubility .
- Compound in : Includes a 2-hydroxypropoxy linker. The additional hydroxy group could improve solubility but introduce steric hindrance .
Hypothesized Pharmacological Impacts
Biological Activity
The compound 2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.4687 g/mol |
| CAS Number | 63990-74-9 |
| Melting Point | 579.6 °C |
The compound features a diazaspiro structure, which is known to contribute to various biological activities through interactions with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant-like properties, potentially through modulation of serotonin and norepinephrine pathways. The presence of the piperazine moiety is often associated with such effects.
- Antiviral Activity : In vitro assays have shown that derivatives of this compound can inhibit HIV-1 replication in MT-4 cells, suggesting potential as an antiviral agent .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in lipid metabolism, such as phospholipase A2 (PLA2), which is crucial for maintaining cellular membrane integrity .
- Receptor Interaction : The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may mediate its antidepressant effects.
Study on Antiviral Activity
A study conducted by Romero et al. (2010) evaluated the antiviral properties of a related compound featuring the piperazine structure. The results indicated significant inhibition of HIV replication at concentrations lower than 10 µM, suggesting that similar derivatives may exhibit comparable antiviral efficacy .
Cytotoxicity Assessment
In a cytotoxicity study published in Molecules, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
